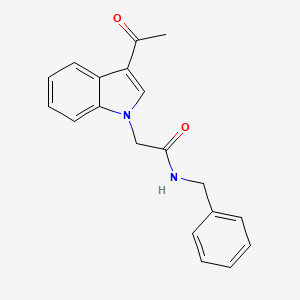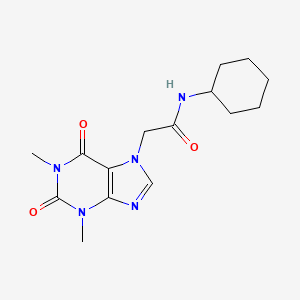
3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
描述
3-(Methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione, also known as OMTAD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been reported to exhibit excellent electron-transporting and hole-blocking properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.
作用机制
The mechanism of action of 3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed to act as a charge-transporting material by facilitating the movement of electrons through the device. This compound has been shown to form stable charge-transfer complexes with electron-donating materials, which can improve the device performance.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not exhibit significant cytotoxicity towards human cells.
实验室实验的优点和局限性
3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent electron-transporting properties. However, this compound is sensitive to air and moisture, which can affect its performance. Additionally, its high cost may limit its use in large-scale applications.
未来方向
There are several future directions for research on 3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of focus is the optimization of its properties for use in OLEDs and organic solar cells. Additionally, research could be conducted to investigate the potential applications of this compound in other fields, such as sensing and catalysis.
Conclusion:
In conclusion, this compound is a promising heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
合成方法
3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can be synthesized through the reaction of 2-phenyl-1,3,4-oxadiazole-5-thiol with paraformaldehyde and methanol under reflux conditions. The resulting product is then purified through recrystallization to obtain this compound in high yield.
属性
IUPAC Name |
3-(methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-7-12-10(15)14-9(11-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVGXIJBYZTCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=S)OC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202458 | |
| Record name | 3-(Methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267881-20-9 | |
| Record name | 3-(Methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267881-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)

![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)

![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)
![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)

![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)

